molecular formula C25H23NO4 B15296336 (2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone

(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone

Cat. No.: B15296336
M. Wt: 401.5 g/mol
InChI Key: AJHFQAGNRUPDTD-LFQPHHBNSA-N
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Description

(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its complex structure, which includes a benzoyl group, a methoxyphenyl group, and a phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone typically involves multiple steps. One common method involves the reaction of a chiral oxazolidinone with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-2-[(4R,5R)-8-(3-Methoxyphenyl)-4-methyl-5-{[methyl(4-pyridinylmethyl)amino]methyl}-1,1-dioxido-4,5-dihydro-6,1,2-benzoxathiazocin-2(3H)-yl]-1-propanol
  • (2S)-2-[(4R,5S)-8-(3-Methoxyphenyl)ethynyl]-4-methyl-5-{[methyl(propyl)amino]methyl}-1,1-dioxido-4,5-dihydro-6,1,2-benzoxathiazocin-2(3H)-yl]-1-propanol

Uniqueness

(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone is unique due to its specific chiral centers and the presence of multiple functional groups

Properties

IUPAC Name

(2S)-3-benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-25(17-18-13-15-21(29-2)16-14-18)24(28)30-23(20-11-7-4-8-12-20)26(25)22(27)19-9-5-3-6-10-19/h3-16,23H,17H2,1-2H3/t23-,25?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHFQAGNRUPDTD-LFQPHHBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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